molecular formula C6H12FN B1393291 4-Fluoro-hexahydro-1H-azepine CAS No. 1094073-73-0

4-Fluoro-hexahydro-1H-azepine

Cat. No. B1393291
M. Wt: 117.16 g/mol
InChI Key: DTWNFDNWLGXYGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azepine derivatives often involves the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation . The systematically designed schemes involve the synthesis of different derivatives of azepine, azepinone, azepane, etc. using similar moieties by different researchers .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-hexahydro-1H-azepine is C6H12FN . The InChIKey is DTWNFDNWLGXYGK-UHFFFAOYSA-N . The Canonical SMILES is C1CC(CCNC1)F .


Physical And Chemical Properties Analysis

The molecular weight of 4-Fluoro-hexahydro-1H-azepine is 117.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 117.095377549 g/mol . The topological polar surface area is 12 Ų . The heavy atom count is 8 .

Scientific Research Applications

Hypotensive Agents

4-Fluoro-hexahydro-1H-azepine derivatives have been investigated for their potential as hypotensive agents. Specifically, hexahydro-1H-pyrido[3,2-c]azepine derivatives demonstrated significant hypotensive activity in in vivo studies on rats and exhibited negative inotropic and chronotropic activities, suggesting a role in blood pressure regulation and heart rate modulation (El-Sadek, Aboukull, El-Sabbagh, & Shallal, 2007).

Synthesis of Fluorinated Azepines

The synthesis of fluorinated azepines, including 4-Fluoro-hexahydro-1H-azepine derivatives, has been explored. These compounds have been prepared through various chemical reactions, demonstrating the versatility and potential for diverse applications in chemical synthesis and possibly in pharmaceutical development (Novikov, Khlebnikov, & Shevchenko, 2003).

Solvent Effects in Chemical Reactions

Research has examined the solvent effects on the reactions involving 4-Fluoro-hexahydro-1H-azepine derivatives. The studies provide insights into how various solvents impact the reaction kinetics and mechanisms, contributing to a better understanding of solvent interactions in organic synthesis (Mancini, Fortunato, Adam, Vottero, & Terenzani, 2002).

Stereoelectronic and Dynamical Effects

Investigations into the stereoelectronic and dynamical effects in the isomerization processes of benzene imine to 1H-azepine provide fundamental insights into the chemical behavior and stability of azepine derivatives. This research is crucial for understanding the structural dynamics of these compounds, which could impact their applications in various fields (Mandal, Das, Hajra, & Datta, 2021).

Cyclization Reactions

The development of methods for the synthesis of azepine derivatives, including 4-Fluoro-hexahydro-1H-azepine, through cyclization reactions expands the possibilities for creating novel compounds with potential pharmaceutical and chemical applications (Liu, Li, Chen, & Hu, 2012).

Chiroptical Properties

Research into the chiroptical properties of novel fluorophores based on azepine derivatives contributes to the understanding of their optical and electronic properties, which could be significant in developing new materials for optical and electronic applications (Nehira et al., 2010).

properties

IUPAC Name

4-fluoroazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c7-6-2-1-4-8-5-3-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWNFDNWLGXYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-hexahydro-1H-azepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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